molecular formula C10H2N2O4 B14215153 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne CAS No. 823813-69-0

4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne

Cat. No.: B14215153
CAS No.: 823813-69-0
M. Wt: 214.13 g/mol
InChI Key: YWEXXKFZRSJVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne is a complex organic compound with the molecular formula C10H2N2O4 . This compound is characterized by the presence of multiple functional groups, including ethynyl, nitro, and diyne groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne involves multiple steps, typically starting with the preparation of the hex-3-ene-1,5-diyne backbone. This can be achieved through various organic reactions, including electrophilic addition and substitution reactions . The introduction of the nitro and ethynyl groups requires specific reagents and conditions to ensure selective functionalization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne undergoes a variety of chemical reactions due to its multiple reactive sites. Common reactions include:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the ethynyl groups can form covalent bonds with nucleophiles. These interactions can affect various molecular pathways, depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-Ethynyl-1-nitro-3-(nitroethynyl)hex-3-ene-1,5-diyne include other nitroalkynes and polyynes. These compounds share similar functional groups but differ in their molecular structure and reactivity.

Properties

CAS No.

823813-69-0

Molecular Formula

C10H2N2O4

Molecular Weight

214.13 g/mol

IUPAC Name

4-ethynyl-1-nitro-3-(2-nitroethynyl)hex-3-en-1,5-diyne

InChI

InChI=1S/C10H2N2O4/c1-3-9(4-2)10(5-7-11(13)14)6-8-12(15)16/h1-2H

InChI Key

YWEXXKFZRSJVNM-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C[N+](=O)[O-])C#C[N+](=O)[O-])C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.